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Compound of Interest

Compound Name:
2-Bromo-7-iodo-5-tosyl-5H-

pyrrolo[2,3-B]pyrazine

Cat. No.: B1521727 Get Quote

An In-depth Technical Guide to 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine for

Advanced Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 2-Bromo-7-iodo-5-tosyl-5H-
pyrrolo[2,3-b]pyrazine, a key heterocyclic intermediate in modern medicinal chemistry. We

will delve into its chemical identity, strategic importance, sourcing, and applications, with a

particular focus on its role as a versatile scaffold for the synthesis of kinase inhibitors. This

document is intended for researchers, chemists, and drug development professionals seeking

to leverage this powerful building block in their research and development pipelines.

Introduction: A Strategically Designed Intermediate
The pursuit of novel therapeutics, particularly in oncology, often hinges on the availability of

well-designed, functionalized heterocyclic scaffolds. 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-
b]pyrazine (CAS No: 875781-45-6) represents a pinnacle of such design.[1] Its structure is not

a random assortment of functional groups but a deliberate arrangement engineered for

selective, sequential chemical modifications.
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The fused pyrrolo[2,3-b]pyrazine ring system is a "privileged scaffold" in medicinal chemistry.

This classification is reserved for molecular frameworks that can bind to multiple, unrelated

biological targets. The pyrazine motif, an electron-deficient aromatic ring, is a common feature

in numerous FDA-approved drugs. Its nitrogen atoms frequently act as hydrogen bond

acceptors, anchoring ligands into the hinge region of kinase active sites, a critical interaction for

potent inhibition. The fusion of the pyrole ring modulates the electronic properties and provides

additional vectors for substitution, allowing for fine-tuning of a compound's pharmacological

profile.

Strategic Importance of the Functional Groups
The true synthetic power of this intermediate lies in the specific placement of its bromo, iodo,

and tosyl groups. Understanding their individual roles is key to unlocking the molecule's

potential.

7-Iodo Group: The carbon-iodine bond is significantly more reactive than the carbon-bromine

bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-

Hartwig). This reactivity difference is the cornerstone of its utility, allowing for selective

functionalization at the C7 position while leaving the C2-bromo group intact for a

subsequent, different coupling reaction.

2-Bromo Group: The bromine at the C2 position provides a second, less reactive handle for

cross-coupling. This enables a divergent synthetic strategy where a common intermediate

can be used to generate a diverse library of analogs by introducing different moieties at the

C2 and C7 positions.

5-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves two critical functions. Firstly, it acts

as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions and

increasing the compound's stability. Secondly, as a strong electron-withdrawing group, it

influences the reactivity of the heterocyclic core, which can be advantageous in certain

synthetic transformations.
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Caption: Strategic roles of the functional groups.

Physicochemical Properties and Characterization
A thorough understanding of the compound's physical and chemical properties is essential for

its effective use in synthesis.
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Property Value Source

CAS Number 875781-45-6 [1]

Molecular Formula C₁₃H₉BrIN₃O₂S [2]

Molecular Weight 478.10 g/mol [2]

Appearance
Solid, typically off-white to

yellow crystals
[3]

Purity
Typically >95-98% from

commercial suppliers
[4][5]

Solubility
Soluble in common organic

solvents like DMSO and DMF
[3]

Storage

Store in a cool, dry, well-

ventilated place under an inert

atmosphere

[6]

Note: While a specific experimental melting point is not readily available in public literature,

analogous heterocyclic compounds are stable solids at room temperature. Researchers should

perform their own characterization (e.g., ¹H NMR, ¹³C NMR, LC-MS) to confirm identity and

purity upon receipt.

Sourcing, Procurement, and Quality Control
The success of a synthetic campaign begins with high-quality starting materials. Several

reputable chemical suppliers specialize in advanced heterocyclic intermediates.

Selecting a Reputable Supplier
When selecting a supplier, consider the following:

Purity Guarantee: Look for suppliers that provide a Certificate of Analysis (CoA) with detailed

purity information (e.g., HPLC, NMR).

Stock Availability: Availability can vary, so it is prudent to inquire about lead times.
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Technical Support: Reliable suppliers often have technical staff who can answer questions

about product stability and handling.

Table of Potential Suppliers
Below is a non-exhaustive list of suppliers who have historically listed this compound.

Supplier Website Notes

Apollo Scientific --INVALID-LINK--

Specialist supplier of aromatic

and heterocyclic compounds.

[1]

BLD Pharm --INVALID-LINK--

Global supplier of research

chemicals and building blocks.

[7]

ChemicalBook --INVALID-LINK--

A directory listing multiple

suppliers, primarily from Asia.

[8]

Sinfoo Biotech --INVALID-LINK--

Supplier of fine chemicals and

pharmaceutical intermediates.

[2]

Protocol: Incoming Quality Control
It is imperative to validate the identity and purity of the procured material before use.

Visual Inspection: Check for uniform color and crystallinity.

Solubility Test: Dissolve a small amount in DMSO or CDCl₃ for NMR analysis. Incomplete

dissolution may indicate impurities.

LC-MS Analysis: Inject a dilute solution to confirm the molecular weight via mass

spectrometry ([M+H]⁺ ≈ 478.0) and assess purity by UV chromatogram.

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be clean and

consistent with the expected structure, showing characteristic aromatic and tosyl-methyl
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proton signals.

Core Application in Kinase Inhibitor Drug Discovery
The primary application of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is as a

foundational building block for kinase inhibitors. Aberrant kinase signaling is a hallmark of many

cancers, making them a major target for drug development.[9]

A Scaffold for Fibroblast Growth Factor Receptor
(FGFR) Inhibitors
Research has demonstrated that the pyrrolo[2,3-b]pyrazine scaffold is a potent core for the

development of novel FGFR inhibitors.[9] Abnormal FGFR signaling is implicated in various

malignancies. The strategic di-halogenation of this intermediate allows for the systematic

exploration of the chemical space around the core, a process known as Structure-Activity

Relationship (SAR) studies.

For example, a Suzuki coupling can be performed at the C7-iodo position to install a key

pharmacophore that interacts with the solvent-exposed region of the kinase. Subsequently, a

second coupling at the C2-bromo position can introduce a different group to optimize properties

like potency, selectivity, or pharmacokinetics.

Synthetic Workflow for Kinase Inhibitor Library

2-Bromo-7-iodo-5-tosyl-
5H-pyrrolo[2,3-B]pyrazine

Step 1: Selective Coupling @ C7
(e.g., Suzuki Reaction with R1-B(OH)2) C7-Functionalized Intermediate Step 2: Sequential Coupling @ C2

(e.g., Sonogashira Reaction with R2-alkyne)
Step 3: Deprotection

(Removal of Tosyl Group)
Final Kinase Inhibitor Library
(Diverse R1 and R2 groups)

Click to download full resolution via product page

Caption: Generalized synthetic workflow using the intermediate.

Experimental Protocol: Representative Suzuki
Coupling
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The following is a representative, field-proven protocol for the selective Suzuki-Miyaura cross-

coupling at the C7-iodo position.

Objective: To selectively couple an arylboronic acid at the C7 position.

Materials:

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

Potassium Carbonate (K₂CO₃) (3.0 eq)

1,4-Dioxane and Water (4:1 mixture)

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask, add the pyrrolo[2,3-b]pyrazine

intermediate, the arylboronic acid, and potassium carbonate.

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

This step is critical to prevent catalyst oxidation.

Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress

by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with

water, followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude residue by column chromatography on silica gel to

yield the C7-arylated product.
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Safety, Handling, and Storage
As a halogenated, nitrogen-containing heterocyclic compound, proper safety precautions are

mandatory.

Hazard Identification: While a specific MSDS is not universally available, related compounds

are known to be irritants to the skin, eyes, and respiratory system.[10][11] Assume the

compound is harmful if swallowed or inhaled.

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume

hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][10]

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

[6]

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area,

preferably under an inert atmosphere (e.g., in a desiccator with argon). The compound is

hygroscopic.

Conclusion and Future Outlook
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is more than just a chemical; it is a tool

for innovation in drug discovery. Its strategically designed structure enables chemists to rapidly

generate diverse libraries of complex molecules, particularly for challenging targets like protein

kinases. As research continues to demand novel chemical matter with precisely tuned

properties, the utility of such well-conceived building blocks will only grow, paving the way for

the next generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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